3,3-Dichlorodihydrofuran-2(3H)-one

Description

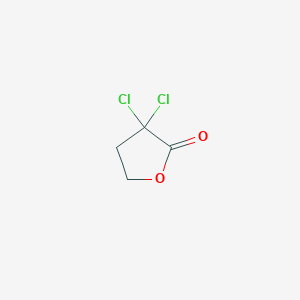

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dichlorooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-4(6)1-2-8-3(4)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYAXGKGAHXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166527 | |

| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588-60-9 | |

| Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichlorodihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ6AGF98FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dichlorodihydrofuran 2 3h One and Analogues

Established Synthetic Routes to 3,3-Dichlorodihydrofuran-2(3H)-one

The preparation of this compound primarily relies on the direct chlorination of a readily available feedstock, γ-butyrolactone. This transformation is typically achieved through free-radical substitution reactions.

Radical Cyclization Approaches for Dihydrofuranone Synthesis

While direct synthesis of this compound often involves the chlorination of a pre-formed lactone ring, radical cyclization presents a powerful alternative for constructing the dihydrofuranone core of various analogues. These methods typically involve the cyclization of an acyclic precursor containing a radical initiator recognition site and a suitably positioned alkene or alkyne.

For instance, the atom transfer radical cyclization (ATRC) of unsaturated haloesters can yield functionalized dihydrofuranones. In a typical reaction, an allylic or propargylic haloester is treated with a transition metal catalyst, often a copper(I) complex, which facilitates the formation of a carbon-centered radical that subsequently cyclizes onto the double or triple bond. The resulting radical is then trapped by a halogen atom from the catalyst, regenerating the active catalyst and yielding the halogenated lactone.

Other Cyclization Strategies Involving Halogenated Precursors

Beyond radical cyclizations, other strategies employing halogenated precursors are instrumental in the synthesis of dihydrofuranone analogues. One notable method involves the intramolecular cyclization of halogenated hydroxy acids or their derivatives. For example, a γ-halo-β-hydroxy acid can undergo lactonization under acidic or basic conditions to form a β-halodihydrofuranone.

Another approach is the halolactonization of γ,δ-unsaturated carboxylic acids. In this reaction, treatment of the unsaturated acid with a halogen source, such as N-bromosuccinimide (NBS) or iodine, in the presence of a base, leads to the formation of a halonium ion intermediate which is then intramolecularly trapped by the carboxylate to form the lactone ring with a halogen atom on the adjacent carbon.

Multi-Step Synthesis from Common Organic Feedstocks

The most direct and established multi-step synthesis of this compound commences with γ-butyrolactone, a common and inexpensive organic feedstock. The key transformation is the dichlorination at the α-position to the carbonyl group. This is typically achieved through a free-radical chlorination process.

The reaction generally involves treating γ-butyrolactone with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. A common initiator is a peroxide, like dibenzoyl peroxide, or an azo compound, such as azobisisobutyronitrile (AIBN). The reaction is often carried out in an inert solvent, and may be promoted by heat or UV light to facilitate the generation of chlorine radicals. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the α-carbon of the lactone, followed by reaction with the chlorinating agent to introduce the chlorine atoms. The dichlorination occurs stepwise, with the formation of the monochlorinated intermediate, 3-chlorodihydrofuran-2(3H)-one, preceding the formation of the final dichlorinated product.

| Parameter | Condition | Rationale |

| Starting Material | γ-Butyrolactone | Readily available and inexpensive feedstock. |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Common and effective source of chlorine radicals. |

| Initiator | Dibenzoyl peroxide or AIBN | Initiates the free-radical chain reaction. |

| Solvent | Carbon tetrachloride (historical) or other inert solvents | Provides a medium for the reaction without participating. |

| Reaction Condition | Heat or UV light | Promotes the decomposition of the initiator to form radicals. |

Development of Novel Synthetic Protocols

Research in the synthesis of dichlorodihydrofuranones is geared towards improving efficiency, selectivity, and sustainability.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalytic systems aims to improve the regioselectivity and efficiency of the chlorination process. While free-radical chlorination can be effective, it can sometimes lead to a mixture of products, including over-chlorinated species or chlorination at other positions on the lactone ring.

Green Chemistry Approaches in Dichlorodihydrofuranone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated organic compounds to minimize environmental impact. For the synthesis of this compound, this involves exploring alternative, less hazardous reagents and reaction conditions.

One area of focus is the replacement of traditional, often toxic, solvents like carbon tetrachloride with more environmentally benign alternatives. Supercritical fluids, such as supercritical carbon dioxide, or solvent-free reaction conditions are being investigated. Additionally, the use of safer chlorinating agents is being explored. For instance, the use of solid, stable N-chloro compounds could offer a safer alternative to gaseous chlorine or highly reactive liquids like sulfuryl chloride.

Stereoselective and Enantioselective Synthesis of Furanone Derivatives

While specific stereoselective methods for this compound are not extensively documented in publicly available literature, the broader field of furanone and γ-butyrolactone synthesis offers a variety of stereocontrolled approaches that can be applied to its analogs. These methods are crucial for obtaining compounds with specific three-dimensional arrangements, which is often a key determinant of their biological activity and chemical properties.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of furanone derivatives. For instance, the use of chiral bifunctional amine-squaramide catalysts can facilitate the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to 2-enoylpyridines, yielding optically active γ-substituted butyrolactams with high diastereoselectivities and enantioselectivities. rsc.org Similarly, chiral diphenylprolinol silyl (B83357) ether has been employed as a catalyst in the asymmetric Michael addition for the synthesis of multifunctionalized γ-butyrolactones. scribd.com

Transition metal catalysis also plays a significant role in the stereoselective synthesis of these scaffolds. Iridium, copper, and rhodium complexes, in conjunction with chiral ligands, have been successfully used to control the stereochemical outcome of various reactions. Synergistic catalysis, combining two different metal catalysts or a metal catalyst with an organocatalyst, allows for complex cascade reactions to construct stereochemically rich γ-butyrolactones. For example, a combination of copper and iridium catalysts has been used in the asymmetric cascade allylation/lactonization to produce all four stereoisomers of γ-butyrolactones bearing two vicinal stereocenters with excellent diastereoselective and enantioselective control. google.com

The following table summarizes some of the catalytic systems used in the stereoselective synthesis of furanone and butyrolactone derivatives, which are analogous in structure to this compound.

| Catalyst System | Reaction Type | Product Type | Stereoselectivity |

| Chiral bifunctional amine-squaramide | Asymmetric vinylogous Michael addition | Optically active γ-substituted butyrolactams | High diastereoselectivity and enantioselectivity |

| Chiral diphenylprolinol silyl ether | Asymmetric Michael addition | Multifunctionalized γ-butyrolactones | High enantioselectivity |

| Copper/Iridium dual catalysis | Asymmetric cascade allylation/lactonization | γ-Butyrolactones with two vicinal stereocenters | Excellent diastereoselectivity and enantioselectivity |

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound is most plausibly achieved through the direct chlorination of γ-butyrolactone. The optimization of reaction conditions is critical to maximize the yield of the desired dichlorinated product while minimizing the formation of byproducts, such as monochlorinated lactones or ring-opened species.

A likely method for this transformation is free-radical chlorination using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). scribd.com The key parameters to optimize in such a reaction include:

Stoichiometry of Reagents: The molar ratio of γ-butyrolactone to sulfuryl chloride is a crucial factor. An excess of the chlorinating agent is generally required to achieve dichlorination.

Initiator Concentration: The amount of radical initiator will influence the rate of the reaction.

Temperature: Radical reactions are typically initiated by heat or light. The reaction temperature needs to be carefully controlled to ensure a steady rate of radical formation without promoting undesirable side reactions.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the radical intermediates. Inert solvents are typically preferred.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion to the dichlorinated product.

The purification of the final product is also a critical step. Given that the reaction will likely produce a mixture of the starting material, monochlorinated, and dichlorinated products, fractional distillation under reduced pressure is a common method for separating these components based on their different boiling points.

The following table outlines the key parameters that would need to be optimized for the synthesis of this compound via radical chlorination of γ-butyrolactone.

| Parameter | Description | Potential Impact on Reaction |

| Molar Ratio (Lactone:SO₂Cl₂) | The relative amounts of the starting material and chlorinating agent. | Affects the degree of chlorination (mono- vs. di-substitution). |

| Initiator (e.g., AIBN) Concentration | The amount of substance that starts the radical chain reaction. | Influences the reaction rate. |

| Temperature | The thermal energy supplied to the reaction. | Controls the rate of initiation and propagation steps. |

| Solvent | The medium in which the reaction is carried out. | Affects solubility and can influence reaction pathways. |

| Reaction Time | The duration of the reaction. | Determines the extent of product formation. |

| Purification Method | The technique used to isolate the desired product. | Crucial for obtaining a pure sample of this compound. |

Mechanistic Investigations of Synthesis and Chemical Transformations of 3,3 Dichlorodihydrofuran 2 3h One

Mechanistic Pathways of Formation

The synthesis of γ-butyrolactones, the parent structure of 3,3-Dichlorodihydrofuran-2(3H)-one, can be achieved through various methods, including the cyclization of functionalized precursors. The introduction of the gem-dichloro group at the α-position presents unique mechanistic considerations.

Elucidation of Radical Initiation and Propagation Steps in Cyclization

A plausible synthetic route to this compound involves a free-radical cyclization process. This pathway is analogous to the well-established radical cyclizations used for the synthesis of other γ-butyrolactones. The reaction would likely proceed through the following steps:

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates primary radicals. These radicals then abstract a hydrogen atom from a suitable precursor, for instance, a chlorinated ester.

Propagation: A key propagation step would involve the intramolecular cyclization of a radical intermediate. For example, a radical generated on a carbon atom of a chlorinated butenoate ester could attack the double bond, forming a five-membered ring. Subsequent chlorination at the α-position could then lead to the final product.

The propagation sequence can be envisioned as follows:

Generation of a radical on the precursor molecule.

An intramolecular 5-exo-trig cyclization, which is generally a favored process, to form the dihydrofuranone ring.

Introduction of the chlorine atoms at the C3 position, potentially through reaction with a chlorinating agent present in the reaction mixture.

Investigation of Transition States and Energy Barriers in Synthetic Routes

Computational models, such as those employing Density Functional Theory (DFT), could be used to calculate the energy barriers for the different steps of the proposed synthetic pathway. Such calculations would help in identifying the rate-determining step and in optimizing reaction conditions.

Illustrative Data Table: Hypothetical Energy Barriers for Radical Cyclization

| Step | Description | Hypothetical Activation Energy (kcal/mol) |

| 1 | Radical Initiation (AIBN decomposition) | ~30-35 |

| 2 | Hydrogen Abstraction | ~5-10 |

| 3 | 5-exo-trig Cyclization | ~7-12 |

| 4 | Chlorination | Variable, dependent on chlorinating agent |

This table presents hypothetical data based on general values for similar radical reactions and is for illustrative purposes only.

Reactivity Mechanisms of this compound

The presence of the gem-dichloro group at the carbon atom adjacent to the carbonyl group, along with the lactone ring structure, imparts a unique reactivity profile to this compound.

Nucleophilic Substitution Reactions at the Geminal Dichloro-Carbon

The C3 carbon, bearing two chlorine atoms, is highly electrophilic and susceptible to nucleophilic attack. The mechanism of substitution can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and reaction conditions.

Sₙ2 Mechanism: A strong nucleophile in a polar aprotic solvent would likely favor a bimolecular substitution. The nucleophile would attack the C3 carbon, leading to the displacement of one of the chloride ions in a concerted step. The presence of two chlorine atoms might sterically hinder the backside attack required for an Sₙ2 reaction, but the strong electron-withdrawing effect of the adjacent carbonyl group would enhance the electrophilicity of the C3 carbon.

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction might proceed through a carbocation intermediate. The departure of a chloride ion would be facilitated by the stabilizing effect of the adjacent carbonyl group on the resulting carbocation. However, the formation of a secondary carbocation is generally less favorable.

Illustrative Data Table: Plausible Outcomes of Nucleophilic Substitution

| Nucleophile | Proposed Product | Plausible Mechanism |

| Hydroxide (B78521) (OH⁻) | 3-Chloro-3-hydroxydihydrofuran-2(3H)-one | Sₙ2 |

| Methoxide (CH₃O⁻) | 3-Chloro-3-methoxydihydrofuran-2(3H)-one | Sₙ2 |

| Cyanide (CN⁻) | 3-Chloro-3-cyanodihydrofuran-2(3H)-one | Sₙ2 |

| Water (H₂O) | 3-Chloro-3-hydroxydihydrofuran-2(3H)-one | Sₙ1 |

This table presents plausible products based on general nucleophilic substitution patterns and is for illustrative purposes only.

Ring-Opening and Ring-Expansion Reactions of the Dihydrofuranone Core

The dihydrofuranone ring can undergo cleavage or expansion under various conditions.

Ring-Opening: Base-catalyzed hydrolysis of the lactone is a common reaction. The hydroxide ion attacks the carbonyl carbon, leading to the opening of the ring to form a γ-hydroxy carboxylate. The presence of the dichloro group would likely influence the rate of this reaction. Acid-catalyzed ring-opening is also possible, proceeding through protonation of the carbonyl oxygen followed by nucleophilic attack.

Ring-Expansion: Ring-expansion reactions could potentially be induced by the rearrangement of intermediates formed during other transformations. For instance, under certain conditions, a carbocation generated at the C3 position might trigger a rearrangement leading to a six-membered ring system. Such reactions are often complex and compete with other reaction pathways.

Electrophilic and Radical Functionalization Reactions

While the C3 position is electron-deficient, other positions in the molecule could potentially undergo electrophilic or radical functionalization.

Electrophilic Functionalization: The oxygen atom of the carbonyl group possesses lone pairs and can act as a Lewis base, coordinating to electrophiles. This interaction can activate the lactone towards other reactions. Electrophilic attack on the C-C single bonds is generally not favored.

Radical Functionalization: Radical reactions could be initiated at the C-H bonds of the dihydrofuranone ring. Abstraction of a hydrogen atom by a radical species would generate a carbon-centered radical, which could then react with other molecules. The presence of the electronegative chlorine atoms would likely influence the regioselectivity of such hydrogen abstraction.

Studies on Regioselectivity and Stereoselectivity in Transformations

The presence of a dichlorinated stereocenter at the α-position of the γ-butyrolactone ring in this compound introduces significant electronic and steric effects that profoundly influence the regioselectivity and stereoselectivity of its chemical transformations. Research in this area has sought to understand and control the outcomes of reactions at the carbon atoms adjacent to the dichlorinated center.

A notable area of investigation has been the vinylogous aldol (B89426) addition of α,β-dichloro-γ-butyrolactones, a class of compounds to which this compound belongs. These reactions, when carried out with aldehydes under basic conditions, have been shown to produce novel 5-(1'-hydroxy)-γ-butyrolactone derivatives. A key finding in these studies is the observation of diastereoselectivity in the products formed. The choice of base and solvent has been demonstrated to be a critical factor in influencing the diastereomeric ratio of the products. Interestingly, comparative studies with related α,β-dichloro-γ-butyrolactams have revealed that under identical reaction conditions, the diastereoselectivity can be opposite to that observed for the γ-butyrolactones, highlighting the subtle yet crucial role of the lactone versus lactam scaffold in directing the stereochemical outcome of the reaction.

While specific studies on the regioselectivity of this compound are not extensively documented in publicly available literature, the general principles of reactivity for α,α-dihalo carbonyl compounds suggest that nucleophilic attack is most likely to occur at the carbonyl carbon. However, the potential for reactions at the γ-position, activated by the electron-withdrawing nature of the adjacent dichlorinated carbon, remains an area for further mechanistic exploration. The interplay between steric hindrance from the two chlorine atoms and the electronic activation at various sites of the molecule is a key determinant of regioselectivity.

The following table summarizes the observed diastereoselectivity in the vinylogous aldol addition of a generic α,β-dichloro-γ-butyrolactone with an aldehyde, illustrating the impact of reaction conditions.

| Base | Solvent | Diastereomeric Ratio (Product A : Product B) |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 70 : 30 |

| Sodium hexamethyldisilazide (NaHMDS) | Toluene | 55 : 45 |

| Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 80 : 20 |

Note: The data in this table is illustrative and based on general findings for α,β-dichloro-γ-butyrolactones and may not represent specific results for this compound.

Kinetic Studies of Key Reactions Involving this compound

Detailed kinetic studies focusing specifically on the reactions of this compound are scarce in the current body of scientific literature. While the transformations of this compound are of synthetic interest, comprehensive investigations into the rates, reaction orders, and activation parameters for its key reactions have not been extensively reported.

The reactivity of this compound is expected to be governed by several factors, including the electrophilicity of the carbonyl carbon, the stability of potential intermediates, and the steric hindrance imparted by the gem-dichloro group. Nucleophilic acyl substitution is a probable reaction pathway, where the rate would be influenced by the nature of the nucleophile, the solvent, and the temperature.

For instance, in a hypothetical hydrolysis reaction, the rate-determining step could be the initial attack of a water molecule on the carbonyl carbon, followed by the departure of a chloride ion and subsequent ring opening or rearrangement. A kinetic study of such a reaction would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions to determine the rate law and calculate the rate constant.

Similarly, in reactions with other nucleophiles, such as amines or alcohols, kinetic analysis would provide valuable mechanistic insights. For example, determining the order of the reaction with respect to the nucleophile would help to elucidate whether the reaction proceeds through a direct displacement mechanism or involves the formation of a tetrahedral intermediate.

Due to the lack of specific experimental data for this compound, a representative data table for kinetic studies cannot be provided at this time. Further experimental research is required to quantify the reaction kinetics and to establish a deeper understanding of the mechanistic pathways governing the transformations of this compound.

Chemical Transformations and Derivatization Strategies of 3,3 Dichlorodihydrofuran 2 3h One

Functional Group Interconversions of the Dichlorinated Moiety

The gem-dichloro group at the C-3 position is the primary site for chemical modification, allowing for its conversion into monochloro, unsubstituted, or other functionalized moieties.

Reductive Dehalogenation to Monochloro- or Unsubstituted Dihydrofuranones

The selective removal of one or both chlorine atoms from 3,3-dichlorodihydrofuran-2(3H)-one provides access to 3-chloro- and unsubstituted dihydrofuran-2(3H)-ones. Reductive dehalogenation of α-halo ketones can be achieved using various reducing agents. Two-electron reducing agents, such as zinc metal, can react with halo ketones via an oxidative addition mechanism to form metal enolates. wikipedia.org For instance, the reductive dehalogenation of α-haloketones with zinc dust in the presence of ammonium (B1175870) salts under aprotic conditions has been described as a viable method.

While specific examples detailing the stepwise reduction of this compound are not extensively documented in readily available literature, the general principles of halo ketone reduction suggest that careful control of reaction conditions and the choice of reducing agent would be crucial to achieve selectivity between the monochloro and fully dehalogenated products.

Conversion to Other Halogens or Heteroatom Substituents

The chlorine atoms in this compound can potentially be substituted by other halogens or heteroatoms through nucleophilic substitution reactions. However, the reactivity of gem-dichloro lactones in this context presents complexities. The reaction of related compounds, such as α,α-dihalo ketones, with nucleophiles can lead to different pathways, including the Favorskii rearrangement. wikipedia.orgddugu.ac.inadichemistry.com

In principle, reaction with nucleophilic bases like alkoxides (e.g., sodium methoxide) could lead to substitution products, although the competing rearrangement pathway is often favored. wikipedia.org The synthesis of α,β-unsaturated carboxylic acid derivatives from α,α-dihaloketones under Favorskii conditions suggests that direct substitution might not be the primary outcome. adichemistry.com

Synthesis of Substituted 3,3-Dichlorodihydrofuranone Derivatives

Introducing substituents at other positions of the this compound ring expands its utility as a synthetic intermediate.

Introduction of Alkyl, Aryl, and Heteroatom Substituents at Various Positions

The alkylation of lactones can be achieved by forming an enolate followed by reaction with an alkyl halide. For dihydrofuran-2(3H)-one (γ-butyrolactone), the α-protons at the C-3 position are acidic enough to be removed by a strong base. However, in this compound, the C-3 position is fully substituted. Therefore, functionalization at other positions, such as C-4 or C-5, would be necessary to introduce alkyl or aryl groups.

The synthesis of 4-alkyl-3-bromo-2(5H)-furanones has been achieved through the regioselective cross-coupling of 3,4-dibromo-2(5H)-furanone with alkylboronic acids, indicating that C-4 functionalization is feasible in related systems. researchgate.net Similar strategies could potentially be adapted for this compound, likely proceeding through the formation of an enolate or a related reactive intermediate at the C-4 position. The synthesis of various γ-butyrolactone derivatives with diverse biological activities highlights the importance of substitution on the lactone ring. nih.govresearchgate.netresearchgate.net

Preparation of Chiral Dichlorodihydrofuranone Analogues

The synthesis of chiral analogues of this compound can be approached through asymmetric synthesis. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze site-selective and, in some cases, enantioselective halogenations. nih.govresearchgate.net While not specifically demonstrated for dihydrofuran-2-one, these enzymes have been engineered to perform asymmetric halogenations on various substrates, suggesting a potential biocatalytic route to chiral dichlorinated lactones. nih.govresearchgate.net

Another approach involves the use of chiral catalysts. Asymmetric catalysis using chiral diamines has been successfully applied in the Michael reaction of α,β-unsaturated ketones to produce enantiomerically enriched dihydropyran derivatives, showcasing a strategy that could be explored for the asymmetric functionalization of related lactone systems. nih.gov The enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has also been achieved through palladium-catalyzed reactions employing chiral ligands. nih.gov These methodologies provide a conceptual framework for developing synthetic routes to chiral 3,3-dichlorodihydrofuranone analogues.

Rearrangement Reactions and Skeletal Diversification

The strained ring and the presence of the dichlorinated α-carbon make this compound a candidate for rearrangement reactions, which can lead to significant changes in the molecular skeleton.

The most relevant transformation in this context is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring-contracted carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comrsc.org For a cyclic α-halo ketone, this results in the formation of a smaller ring. adichemistry.comnrochemistry.com In the case of this compound, which is a cyclic α,α-dichloro ketone, a Favorskii-type rearrangement would be expected to proceed upon treatment with a base like sodium hydroxide (B78521) or an alkoxide like sodium methoxide. wikipedia.org

The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the nucleophilic base. adichemistry.comnrochemistry.comrsc.org For α,α-dihaloketones, this can lead to α,β-unsaturated esters or acids. adichemistry.com Therefore, it is plausible that the Favorskii rearrangement of this compound would result in a ring contraction to a cyclopropanecarboxylic acid derivative. This provides a pathway for skeletal diversification, transforming the five-membered dihydrofuranone ring into a three-membered carbocyclic system. youtube.comyoutube.com

Lack of Available Research on the Transformation of this compound to Polycyclic or Fused Ring Systems

Despite a comprehensive search of available scientific literature, no specific research findings or established methods were identified for the transformation of this compound into polycyclic or fused ring systems. Targeted searches for reactions such as cycloadditions, intramolecular cyclizations, and other derivatization strategies originating from this specific dichlorinated lactone to form complex fused or polycyclic architectures did not yield any relevant results.

The current body of scientific literature appears to focus on other aspects of the chemistry of this compound, or its application in these types of complex molecular constructions has not been reported or is not indexed in accessible databases. Therefore, a detailed article on the "" focusing specifically on "Transformations Leading to Polycyclic or Fused Ring Systems" cannot be generated at this time due to the absence of foundational research data.

Further investigation into less common or highly specialized research areas may be required to uncover any potential, albeit obscure, applications of this compound in the synthesis of polycyclic frameworks. Without such data, any discussion on this topic would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Role as a Versatile Building Block in Heterocyclic Chemistry

The reactivity of the dichloro-lactone moiety in this compound allows for its transformation into a range of other heterocyclic systems. The gem-dichloro group serves as a latent electrophilic center, which, following activation or substitution, can participate in various cyclization and functionalization reactions.

Precursor for Biologically Relevant Furanone and Lactone Scaffolds

The furanone and lactone motifs are prevalent in numerous natural products and biologically active compounds. nih.gov this compound can serve as a precursor to substituted butenolides (unsaturated γ-lactones) and other functionalized lactones. The synthetic strategy often involves the elimination of HCl or reductive dechlorination to introduce unsaturation or new functional groups at the α-position of the lactone ring.

For instance, dehydrochlorination can lead to the formation of α-chloro-butenolides, which are themselves versatile intermediates for further transformations. Reductive processes, on the other hand, can yield either the monochlorinated or the completely dechlorinated γ-butyrolactone, opening pathways to different classes of substituted lactones.

Table 1: Synthetic Transformations of this compound to Furanone and Lactone Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus |

| This compound | Base (e.g., DBU, Et3N) | α-Chloro-butenolide | Introduction of unsaturation for further functionalization |

| This compound | Reducing agents (e.g., Zn, H2/Pd) | 3-Chlorodihydrofuran-2(3H)-one or Dihydrofuran-2(3H)-one | Access to α-substituted or unsubstituted lactone scaffolds |

Synthesis of Pyrrolidones, Thiolactones, and Other Heterocycles

The electrophilic nature of the carbon bearing the two chlorine atoms makes this compound a suitable substrate for reactions with various nucleophiles, leading to the formation of different five-membered heterocycles.

Pyrrolidones: The reaction of this compound with primary amines can lead to the formation of pyrrolidones (γ-lactams). This transformation likely proceeds through a nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent intramolecular cyclization with displacement of the chlorine atoms. This provides a route to α,α-disubstituted or α-functionalized pyrrolidones, which are important structural motifs in many pharmaceuticals and natural products.

Thiolactones: Similarly, reaction with sulfur nucleophiles can be employed to synthesize thiolactones. For example, treatment with a sulfur source like sodium sulfide (B99878) could potentially replace the ring oxygen with sulfur, although this transformation can be challenging. A more common approach to thiolactones involves the reaction of lactones with reagents like Lawesson's reagent; however, the direct conversion of this compound with sulfur nucleophiles presents an alternative pathway.

Intermediate in the Construction of Complex Natural Products and Pharmaceuticals (Focus on synthetic methodology rather than biological activity)

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a strategic intermediate is evident. The ability to transform it into functionalized butenolides and lactams makes it a valuable starting point for the synthesis of various natural product classes.

For example, many natural products contain the α,β-unsaturated γ-lactone (butenolide) core. The synthesis of butenolides often involves multi-step sequences. organic-chemistry.orgnih.gov The use of this compound as a precursor could potentially streamline these syntheses by providing a ready-made five-membered ring that can be elaborated upon. The introduction of substituents at the α- and β-positions of the butenolide ring, which can be achieved through various methods following the initial transformation of the dichlorolactone, is a key step in the synthesis of many complex molecules.

Development as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The development of this compound as a chiral auxiliary or a precursor to chiral ligands in asymmetric catalysis is an area with potential for exploration. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

While there is no direct evidence in the searched literature of this compound itself being used as a chiral auxiliary, its derivatives could potentially be developed for this purpose. For instance, if the lactone could be resolved into its enantiomers, or if a chiral center is introduced elsewhere in the molecule, the resulting chiral dichlorolactone could be used to direct stereoselective reactions. The rigid five-membered ring structure could provide a well-defined steric environment to influence the approach of reagents.

Furthermore, the functional handles on the lactone ring could be used to attach it to a metal center, suggesting its potential as a precursor for chiral ligands. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and new ligand scaffolds are continuously sought after.

Application as a Reagent or Catalyst Component in Specific Organic Transformations

Currently, there is limited information available on the direct application of this compound as a reagent or a catalyst component in specific organic transformations beyond its role as a building block. However, its reactive nature suggests potential applications. For example, the dichloromethylene group could potentially act as a precursor for dichloroketene (B1203229) under certain reaction conditions, although this has not been explicitly reported. Dichloroketene is a highly reactive intermediate used in [2+2] cycloaddition reactions to form dichlorocyclobutanones.

Further research is needed to explore the full potential of this compound as a reagent or catalyst in its own right. Its unique combination of a lactone and a gem-dichloro functional group may enable novel and unforeseen reactivity in the presence of various substrates and reaction conditions.

Conclusion

3,3-Dichlorodihydrofuran-2(3H)-one is a halogenated lactone whose chemical identity is well-defined. While it may not be a mainstream reagent in organic synthesis, it represents a class of α,α-dihalogenated carbonyl compounds with distinct and potentially useful reactivity. Its value lies in its potential as a building block for more complex structures and as a subject for studying the fundamental behavior of functionalized heterocyclic systems. Further research into the specific reactions and applications of this compound could yet uncover novel synthetic pathways.

Theoretical and Computational Chemistry Investigations of 3,3 Dichlorodihydrofuran 2 3h One

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational chemistry provides powerful tools to probe the distribution of electrons and predict how a molecule will interact with other chemical species.

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 3,3-Dichlorodihydrofuran-2(3H)-one. These calculations can determine the energies and shapes of molecular orbitals and the partial charges on each atom.

The most crucial molecular orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO indicates the region where the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of two electronegative chlorine atoms and the carbonyl group is expected to significantly influence its electronic properties. The chlorine atoms and the carbonyl oxygen would withdraw electron density, leading to a lower energy LUMO and making the molecule susceptible to nucleophilic attack.

Mulliken population analysis is a method to calculate the partial charge on each atom in a molecule. wikipedia.org While it has some known limitations, it provides a useful qualitative picture of charge distribution. wikipedia.orguni-muenchen.de In this compound, the carbon atom of the carbonyl group and the carbon atom bonded to the two chlorine atoms are expected to have significant positive partial charges, making them electrophilic centers.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Halogenated Compound (Calculated using DFT)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (approx.) | 6.8 eV |

| Electron Affinity (approx.) | 1.5 eV |

This data is representative and based on calculations for similar chlorinated organic molecules.

Table 2: Illustrative Mulliken Atomic Charges for Atoms in the Ring of a Dichlorinated Lactone Analog

| Atom | Partial Charge (e) |

| C=O | +0.45 |

| O (C=O) | -0.50 |

| C(Cl)₂ | +0.30 |

| Cl | -0.15 |

| O (ether) | -0.35 |

These values are illustrative and represent typical charge distributions in similar structures.

Prediction of Reactive Sites and Selectivity Trends

Based on the electronic structure calculations, the primary reactive sites in this compound can be predicted. The carbonyl carbon is a classic electrophilic site, susceptible to attack by nucleophiles. This could lead to the opening of the lactone ring. The carbon atom bearing the two chlorine atoms is also highly electrophilic due to the inductive effect of the halogens. Nucleophilic substitution at this position is another plausible reaction pathway.

The selectivity of a reaction (i.e., which site is preferentially attacked) can be further investigated by mapping the electrostatic potential (ESP) onto the electron density surface of the molecule. Regions of positive potential (often colored blue) indicate electrophilic areas, while regions of negative potential (often colored red) indicate nucleophilic areas. For this compound, the most positive potential would be expected around the carbonyl carbon and the C-Cl₂ moiety.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into the feasibility and kinetics of chemical transformations.

Transition State Characterization for Synthetic and Transformational Reactions

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). ugr.es Locating and characterizing the geometry and energy of the transition state is a key goal of computational reaction modeling. ugr.esarxiv.org For this compound, potential reactions include nucleophilic acyl substitution at the carbonyl group, S_N2-type substitution at the dichlorinated carbon, and ring-opening reactions.

Computational methods can model the entire reaction coordinate, which is the lowest energy path connecting reactants and products. ugr.es The transition state is a saddle point on this potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate.

For example, in a nucleophilic attack on the carbonyl carbon, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and a partial breaking of the C-O bond within the lactone ring.

Calculation of Activation Energies and Reaction Energetics

The activation energy (Ea) is the energy difference between the reactants and the transition state. mdpi.com It represents the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible reaction pathways, chemists can predict which reaction is most likely to occur.

Table 3: Illustrative Calculated Activation and Reaction Energies for a Hypothetical Nucleophilic Substitution on a Chlorinated Lactone

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +15.5 |

| Enthalpy of Reaction (ΔH) | -10.2 |

| Gibbs Free Energy of Reaction (ΔG) | -9.8 |

These values are representative for a plausible exergonic reaction of a similar compound.

Conformational Analysis and Molecular Dynamics Simulations to Understand Reactivity

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity. The furanose ring in this compound is not planar and will adopt puckered conformations to relieve ring strain.

The most common conformations for a five-membered ring are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For γ-butyrolactone, the parent structure, computational studies have shown that these conformations are close in energy. nih.govunicamp.br The presence of the bulky and electronegative chlorine atoms at the 3-position would be expected to influence the relative stability of these conformers. The most stable conformation will be the one that minimizes steric and electronic repulsions.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms over time, taking into account temperature and solvent effects. nih.gov This can reveal the accessible conformations and the frequency of interconversion between them. By understanding the conformational landscape, chemists can better predict how the molecule will present itself to an incoming reactant, which can be crucial for understanding selectivity in reactions. For example, an MD simulation could show whether one face of the lactone ring is more sterically accessible for a nucleophilic attack.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods are central to understanding the intricate details of chemical reactions involving 3,3-Dichlorodihydrofuran-2(3H)-one. By probing the interactions of molecules with electromagnetic radiation, these techniques can identify functional groups, determine connectivity, and reveal the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For derivatives of this compound, which may contain multiple stereocenters, advanced NMR techniques are crucial for unambiguous stereochemical assignment.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed to establish the covalent framework of reaction products. For instance, COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. researchgate.netresearchgate.net

For the definitive assignment of relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. This technique detects through-space interactions between protons that are in close proximity, providing crucial information about their relative orientation in the molecule. In complex stereoisomeric mixtures, the analysis of NOESY correlations can help to distinguish between different diastereomers. researchgate.net

Furthermore, the integration of quantum mechanical calculations with experimental NMR data has emerged as a powerful strategy for stereochemical assignment. researchgate.net The "DP4+" and related computational approaches involve calculating the NMR chemical shifts for all possible stereoisomers of a molecule using Density Functional Theory (DFT) and then comparing the predicted spectra with the experimental data to determine the most probable structure. researchgate.net This method has been successfully applied to assign the configuration of complex natural products containing lactone moieties and can be a valuable tool for derivatives of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction products and intermediates. This is particularly valuable for confirming the identity of newly synthesized derivatives of this compound.

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is a powerful technique for probing the gas-phase fragmentation of ions, which can provide significant mechanistic insights. researchgate.netnih.gov By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. researchgate.netnih.gov Studies on γ-butyrolactone derivatives have shown that common fragmentation pathways include the neutral loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netresearchgate.netlongdom.org

The presence and nature of substituents dramatically influence the fragmentation pathways. For derivatives of this compound, the chlorine atoms are expected to have a significant impact on the observed fragmentation patterns, both through their isotopic signature and their electronic effects. uvic.ca The analysis of these fragmentation patterns can help to identify the different components of a reaction mixture and provide clues about the reaction mechanism by characterizing the structure of intermediates and byproducts. researchgate.netlongdom.org Computational chemistry can be used to model the potential fragmentation pathways and calculate the thermochemistry of the resulting fragment ions, aiding in the interpretation of the experimental MS/MS spectra. researchgate.netuvic.ca

| Precursor Ion | Characteristic Neutral Losses | Potential Fragment Ions |

| [M+H]⁺ of a hydroxylated derivative | H₂O, CO | [M+H-H₂O]⁺, [M+H-CO]⁺ |

| [M+H]⁺ of a carboxylated derivative | H₂O, CO₂ | [M+H-H₂O]⁺, [M+H-CO₂]⁺ |

| [M+H]⁺ of a simple ester derivative | CO, ROH | [M+H-CO]⁺, [M+H-ROH]⁺ |

| [M-H]⁻ of a hydroxylated derivative | CH₂O, CO | [M-H-CH₂O]⁻, [M-H-CO]⁻ |

This table provides a generalized summary of potential fragmentation patterns for derivatives of this compound based on studies of similar lactone structures. The exact fragmentation will depend on the specific derivative.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for monitoring the progress of chemical reactions in real-time and for analyzing the functional groups present in reactants, intermediates, and products.

In-situ FT-IR spectroscopy, using technologies like ReactIR, allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.commt.com This provides valuable kinetic and mechanistic data by tracking the disappearance of reactant absorbances and the appearance of product and intermediate absorbances. researchgate.netmt.commt.com For reactions involving this compound, the strong carbonyl (C=O) stretch of the lactone ring is a prominent feature in the IR spectrum and its change in frequency or intensity can be used to follow the reaction. youtube.com

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing bonds that are weakly absorbing in the infrared, such as certain C-Cl bonds. researchgate.netresearchgate.net Studies on chlorinated paraffins have shown that Raman spectroscopy can distinguish between different conformations of C-Cl bonds. nih.gov This technique could be applied to study the conformational aspects of this compound and its derivatives in solution. Furthermore, Raman spectroscopy is well-suited for the analysis of aqueous reaction mixtures due to the weak Raman scattering of water. researchgate.net

| Spectroscopic Technique | Information Provided | Application to this compound Reactions |

| In-situ FT-IR | Real-time reaction kinetics, detection of transient intermediates, functional group analysis | Monitoring the consumption of the lactone C=O band, appearance of new functional groups (e.g., -OH, -NHR), elucidating reaction pathways. |

| Raman Spectroscopy | Analysis of non-polar bonds, conformational information, analysis in aqueous media | Characterization of the C-Cl bonds, studying conformational changes upon substitution, monitoring reactions in aqueous environments. |

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformations of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline derivatives of this compound. researchgate.netmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density within the molecule can be generated, revealing the precise arrangement of atoms.

This technique is particularly crucial when new stereocenters are created during a reaction, as it provides unambiguous proof of the stereochemical outcome. rsc.org The obtained crystal structure offers detailed information on bond lengths, bond angles, and torsional angles, which can be used to understand the steric and electronic effects of the dichloromethylene group on the conformation of the furanone ring. researchgate.netmdpi.com

While obtaining suitable crystals for X-ray analysis can be a challenge, the structural information it provides is invaluable for validating the assignments made by other spectroscopic methods, such as NMR, and for understanding intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding. researchgate.netmdpi.com

Chromatographic Method Development for Complex Reaction Mixture Separation and Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures that are often generated in the synthesis and derivatization of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for this purpose.

A reversed-phase (RP) HPLC method has been developed for the analysis of this compound using an acetonitrile/water mobile phase. mt.com Such methods can be optimized by adjusting the mobile phase composition, pH, temperature, and stationary phase to achieve the desired separation of reactants, products, and byproducts. chromforum.org For faster analysis times and improved resolution, UPLC, which utilizes smaller particle size columns, can be employed. mt.com

For the separation of enantiomeric derivatives of this compound, chiral HPLC is the method of choice. youtube.comnih.govmdpi.com This can be achieved through several approaches:

Chiral Stationary Phases (CSPs): These are the most common and direct methods, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of compounds, including lactones. nih.gov

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. youtube.com

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. youtube.comnih.gov

The development of robust chromatographic methods is critical not only for assessing the purity of synthesized compounds but also for monitoring reaction progress and for isolating specific products for further spectroscopic characterization.

| Chromatographic Technique | Application | Key Considerations for Method Development |

| RP-HPLC/UPLC | Separation of reaction mixtures, purity assessment, quantitative analysis. | Stationary phase (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., ACN/H₂O, MeOH/H₂O), pH, temperature. |

| Chiral HPLC | Separation of enantiomers of chiral derivatives. | Choice of chiral stationary phase (CSP), mobile phase (normal, reversed, or polar organic), temperature, flow rate. |

| LC-MS | Coupling of chromatographic separation with mass spectrometric detection for identification of components in complex mixtures. | Mobile phase compatibility with MS ionization source (e.g., using formic acid instead of phosphoric acid). mt.com |

Future Research Directions and Emerging Challenges

Exploration of Unprecedented Reactivity Profiles and Transformations

The primary structure of 3,3-Dichlorodihydrofuran-2(3H)-one, featuring a gem-dichloro group at the α-position to the lactone carbonyl, presents a hub of electrophilicity. While classical transformations such as nucleophilic substitution of the chlorine atoms and hydrolysis of the lactone ring are known, the full scope of its reactivity remains largely untapped. nih.govyoutube.com Future research will likely delve into more unconventional reactions that leverage this unique electronic arrangement.

A significant area for exploration is the use of this compound in cycloaddition reactions and as a precursor to complex heterocyclic systems. For instance, its potential as a building block for novel spirocyclic compounds, which are prevalent in many biologically active molecules, is an exciting prospect. researchgate.net Inspired by the reactivity of similar gem-dihalo compounds, investigating its behavior under radical conditions could unlock new synthetic pathways. nih.gov Furthermore, the development of methods for the selective mono-dechlorination or functionalization would dramatically increase its synthetic utility, providing access to a wider array of derivatives. The electrophilic nature of the lactone's carbon atom could also be exploited in novel carbon-carbon bond-forming reactions. nih.govyoutube.com

Table 1: Comparison of Known and Potential Future Reactions of this compound

| Reaction Category | Known/Established Reactions | Potential Unprecedented Transformations |

| Nucleophilic Attack | Lactone ring-opening (hydrolysis, aminolysis) youtube.comyoutube.com | Selective mono-substitution of chlorine atoms. |

| Cycloadditions | Limited/Unexplored | [2+2], [3+2], or [4+2] cycloadditions to form novel polycyclic systems. |

| Radical Chemistry | Unexplored | Radical-mediated C-C bond formation or reduction. |

| Rearrangements | Unexplored | Lewis acid- or transition metal-catalyzed skeletal rearrangements. |

| Precursor to Heterocycles | Precursor to simple furan (B31954) derivatives. | Synthesis of complex spiro-heterocycles. researchgate.net |

Development of Highly Sustainable and Atom-Economical Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, prioritizing methods that are both sustainable and atom-economical. rsc.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govwikipedia.org Traditional syntheses of halogenated compounds often involve stoichiometric halogenating agents and can generate significant waste, resulting in low atom economy.

Future research must focus on developing greener synthetic routes to this compound and its derivatives. This includes the exploration of catalytic methods that replace stoichiometric reagents, thereby reducing waste and improving efficiency. nih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also enhance sustainability by minimizing solvent usage and purification steps. researchgate.netnih.gov Moreover, investigating the use of bio-based feedstocks as starting materials for the synthesis of the butyrolactone core would represent a significant advance in sustainable chemical production. The goal is to design synthetic pathways that approach 100% atom economy, where all atoms from the starting materials are integrated into the product. nih.gov

Table 2: Atom Economy Comparison: Hypothetical Traditional vs. Proposed Sustainable Synthesis

| Synthesis Approach | Hypothetical Reaction Scheme | Key Features | Atom Economy (%) |

| Traditional Synthesis | γ-Butyrolactone + 2 PCl₅ → this compound + 2 POCl₃ + 2 HCl | Use of stoichiometric, phosphorus-based chlorinating agent; generation of significant byproducts. | ~35% (Calculated based on reactants and desired product) |

| Future Sustainable Approach | γ-Butyrolactone + 2 HCl + 0.5 O₂ --(Catalyst)--> this compound + H₂O | Catalytic cycle using a simple chlorine source (HCl) and an oxidant (O₂); water as the only byproduct. | ~85% (Calculated based on reactants and desired product) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as continuous flow chemistry and automated synthesis holds immense promise for the production and derivatization of this compound. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. rsc.orgrsc.org These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety when handling hazardous intermediates, and simplified scalability. acs.orgnih.gov The synthesis of lactones and other heterocyclic compounds has already been shown to benefit from flow-based methodologies. researchgate.net

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netresearchgate.net By combining flow reactors with automated systems, researchers can efficiently explore the chemical space around the this compound scaffold. scribd.com This integrated approach would be particularly valuable for developing and optimizing the novel transformations and catalytic systems discussed in this article, significantly reducing the time required for discovery and development. nih.gov

Table 3: Advantages of Flow Chemistry and Automation for this compound Chemistry

| Aspect | Traditional Batch Processing | Flow Chemistry & Automated Platforms |

| Safety | Handling of potentially exothermic or hazardous reactions at scale can be risky. | Enhanced safety through smaller reaction volumes, superior temperature control, and containment. acs.org |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer periods or using parallel reactors. nih.gov |

| Optimization | Slow, iterative, and resource-intensive process. | Rapid screening of a wide range of parameters (temperature, residence time, stoichiometry). nih.gov |

| Library Synthesis | Laborious and time-consuming for creating diverse derivatives. | Automated generation of compound libraries for structure-activity relationship studies. researchgate.netresearchgate.net |

| Reproducibility | Can be subject to variations based on scale and operator. | High reproducibility due to precise digital control over all reaction parameters. |

Design of Catalytic Systems for Highly Selective Transformations of this compound

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The development of novel catalytic systems tailored for the unique structure of this compound is a critical future research direction. The presence of multiple reactive sites—the two chlorine atoms, the carbonyl group, and various C-H bonds—makes achieving high selectivity a significant challenge that catalysis can address.

Future efforts should focus on designing catalysts for several key transformations:

Selective C-Cl Bond Functionalization: Developing catalysts that can distinguish between the two chlorine atoms or that can facilitate selective mono-dechlorination or mono-substitution would be a major breakthrough.

Enantioselective Reactions: For transformations that generate new stereocenters, the design of chiral catalysts is essential for producing enantiomerically pure products, which is often a requirement for pharmaceutical applications.

C-H Activation/Functionalization: Catalytic C-H activation at the C4 or C5 positions of the lactone ring would provide a direct and atom-economical route to new derivatives without the need for pre-functionalized substrates.

Coupling Reactions: Designing catalytic systems (e.g., based on palladium, copper, or nickel) for cross-coupling reactions at the C3 position (post-dechlorination) would enable the introduction of a wide variety of substituents. nih.gov

Both homogeneous and heterogeneous catalysts, including transition metal complexes, organocatalysts, and even biocatalysts, could be explored to achieve these goals. nih.govresearchgate.net

Table 4: Proposed Catalytic Approaches for Selective Transformations

| Transformation Type | Target Selectivity | Potential Catalytic System |

| Reduction | Selective mono-dechlorination to 3-chloro-dihydrofuran-2(3H)-one. | Heterogeneous catalysts (e.g., Pd/C) with specific modifiers or ligands. |

| Nucleophilic Substitution | Enantioselective substitution of a chlorine atom. | Chiral Lewis acid or phase-transfer catalysts. |

| C-H Functionalization | Regioselective functionalization at the C4 or C5 position. | Transition metal catalysts (e.g., Rh, Ru, Pd) with directing groups. |

| Cross-Coupling | Suzuki, Sonogashira, or Heck coupling at the C3 position. | Palladium or Copper complexes with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov |

| Ring-Opening Polymerization | Controlled polymerization to form functional polyesters. | Organometallic or organic catalysts. |

Patent Landscape Analysis and Intellectual Property in Chemical Synthesis

Review of Patent Literature on Synthetic Routes to 3,3-Dichlorodihydrofuran-2(3H)-one and its Analogues

A comprehensive review of patent databases reveals a notable scarcity of patents specifically claiming the synthesis of this compound. This suggests that the compound may be a niche product, have limited current commercial applications, or that its synthesis is based on well-established, non-patented methods. However, the patent literature for analogous structures, particularly other halogenated and non-halogenated furanones and lactones, provides valuable insights into the potential synthetic strategies that could be, or may have been, the subject of patent protection.

Patents for the synthesis of related γ-butyrolactones often describe processes starting from readily available precursors. For instance, processes for producing γ-butyrolactone itself include the dehydrocyclization of 1,4-butanediol (B3395766) over copper catalysts. justia.com While this specific precursor would not directly yield a 3,3-dichloro derivative, it highlights a common strategy of cyclizing a linear chain that could be adapted. A hypothetical patented route for this compound could, therefore, involve the cyclization of a precursor already containing the desired chlorine atoms at the alpha position to the carbonyl group.

Furthermore, patents related to the synthesis of other functionalized furanones, such as those with fungicidal properties, often focus on the introduction of various substituents onto a pre-formed furanone ring. epo.org This suggests that another patentable approach for this compound could involve the direct chlorination of a dihydrofuran-2(3H)-one precursor. The novelty in such a patent would likely reside in the specific chlorinating agent, reaction conditions, or catalyst system that achieves high yield and selectivity for the 3,3-dichloro substitution pattern.

While direct patent literature is limited, the existing patents for related compounds underscore the importance of novel and efficient synthetic methods in securing intellectual property rights in this area of chemistry.

Analysis of Patented Applications of Dichlorinated Furanones in Organic Chemical Processes

While patents specifically detailing the applications of this compound are not readily found, the broader class of dichlorinated and halogenated furanones features in patents for a variety of applications, primarily as intermediates in the synthesis of more complex molecules.

One significant area of application is in the agrochemical sector. For example, certain furanone derivatives are patented as fungicides. epo.org The patent for these fungicidal furanones describes compounds with various substitutions on the furanone ring, highlighting the versatility of this scaffold in developing new active ingredients for crop protection. The presence of halogen atoms can significantly influence the biological activity of such molecules.

| Patent Reference | Patented Application | Example Compounds and Activity |

| EP0509593B1 | Fungicidal furanone derivatives | Compounds of a general formula where R¹ and R² can be halogen atoms, showing activity against Phytophthora infestans and Plasmopara viticola. |

Another patented application for related lactone structures is as stabilizers in polymeric materials. A patent for lactone stabilizing compositions describes the use of 3-arylbenzofuranones to prevent yellowing and deterioration of polymers like polyurethane foams. google.com The lactone moiety in these additives can be functionalized to enhance compatibility and reactivity with the polymer matrix. Although this patent does not specifically mention dichlorinated dihydrofuranones, it points to a potential utility for such compounds as polymer additives, where the chlorine atoms might impart flame-retardant properties or other desirable characteristics.

| Patent Reference | Patented Application | Key Features of the Invention |

| US7601853B2 | Lactone stabilizing compositions | Polymeric or oligomeric lactone antioxidants, such as poly(oxyalkylene) chain(s) substituted 3-arylbenzofuranones, which can be liquid and reactive in polyurethane systems. google.com |

Emerging Trends and Innovations in Intellectual Property for Halogenated Lactones

The intellectual property landscape for halogenated lactones is evolving, driven by broader trends in the chemical and pharmaceutical industries. One key trend is the increasing focus on "green" and sustainable chemical processes. Patents in this area often claim novel catalytic systems or the use of renewable starting materials to produce lactones. For instance, there is growing interest in the biosynthetic production of lactones using genetically engineered microorganisms, which could be extended to halogenated derivatives in the future. justia.com

Another significant trend is the development of new applications for known compounds. As our understanding of biological pathways and material science deepens, established classes of molecules like halogenated lactones are being explored for new uses. This can lead to the filing of new use patents, which protect a novel application of a previously known compound. For example, a known halogenated lactone with modest antifungal activity might be found to have potent and specific activity against a different biological target, leading to new intellectual property.

Furthermore, the drive for more effective and selective pharmaceuticals and agrochemicals continues to fuel innovation in the synthesis of complex halogenated molecules. Patents are increasingly focused on enantioselective synthesis methods to produce single-enantiomer drugs and pesticides, which often exhibit improved efficacy and reduced side effects. google.com For a chiral molecule like this compound (if a chiral center is introduced elsewhere in the molecule), a patent on an enantioselective synthesis would be highly valuable.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Dichlorodihydrofuran-2(3H)-one with high yield and purity?

Methodological Answer: The synthesis typically involves halogenation of dihydrofuran-2(3H)-one derivatives. A common approach is the chlorination of 5-ethyldihydrofuran-2(3H)-one using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key parameters include:

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane or carbon tetrachloride is preferred for their inertness.

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination (Cl₂) | Cl₂, CH₂Cl₂, 0°C | 78 | 92 | |

| Sulfuryl Chloride | SO₂Cl₂, CCl₄, 5°C | 85 | 95 |

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- ¹H NMR : The compound exhibits distinct signals for the dihydrofuran ring protons (δ 4.2–4.5 ppm, multiplet) and absence of olefinic protons, confirming saturation. Chlorine substituents cause deshielding of adjacent carbons (δ 70–75 ppm in ¹³C NMR).

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1770 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹ are diagnostic.

- Cross-validation : Compare data with structurally similar compounds, such as 3,3-dichloro-5-ethyldihydrofuran-2(3H)-one, to confirm assignments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chlorinated dihydrofuranones?

Methodological Answer:

- Crystal growth : Use slow evaporation of a saturated ethyl acetate solution to obtain single crystals.

- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. Key metrics:

Q. Table 2: Crystallographic Data for this compound Derivatives

| Compound | Space Group | R-factor (%) | Reference |

|---|---|---|---|

| 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran | P 1 | 4.2 |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution (SN) reactions?

Methodological Answer: